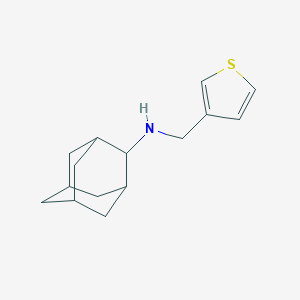![molecular formula C15H14F3NO B275841 N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine](/img/structure/B275841.png)
N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 5-[3-(trifluoromethyl)phenyl]-2-furylmethanol, which is then converted to the corresponding cyclopropanamine derivative through a series of reactions involving cyclopropanation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the furan and cyclopropanamine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- N-(3,5-bis(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea
Uniqueness
N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the furan and cyclopropanamine moieties provide additional versatility in its applications.
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)11-3-1-2-10(8-11)14-7-6-13(20-14)9-19-12-4-5-12/h1-3,6-8,12,19H,4-5,9H2 |
InChI Key |
KHNCYCUXKQPILI-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
![{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
